2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Conformational analysis Intramolecular hydrogen bonding Benzamide foldamer design

This compound uniquely combines a 7-methoxybenzofuran pharmacophore with an ortho-fluorobenzamide group via a 1,3,4-oxadiazole bridge, enabling intramolecular C–F···H–N hydrogen bonding that rigidifies the torsional angle—a feature absent in meta/para-fluoro isomers. It exhibits sub-μg/mL MIC against MRSA, VRE, and L. monocytogenes, synergistic biofilm eradication with last-line antibiotics, tyrosinase IC₅₀ equipotent to ascorbic acid, and NMDA-induced excitotoxicity protection comparable to memantine. The ortho-fluoro substituent provides a ¹⁹F NMR handle for conformational probe studies. Request quote for your specific application.

Molecular Formula C18H12FN3O4
Molecular Weight 353.309
CAS No. 922070-23-3
Cat. No. B2517853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS922070-23-3
Molecular FormulaC18H12FN3O4
Molecular Weight353.309
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C18H12FN3O4/c1-24-13-8-4-5-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-6-2-3-7-12(11)19/h2-9H,1H3,(H,20,22,23)
InChIKeyFXPPYGZUKQYTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922070-23-3): Procurement-Relevant Chemotype Overview


2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922070-23-3) is a synthetic small-molecule hybrid incorporating a 7-methoxybenzofuran moiety linked through a 1,3,4-oxadiazole bridge to a 2-fluorobenzamide group (molecular formula C₁₈H₁₂FN₃O₄, MW 353.3 g/mol, clogP 1.68, topological polar surface area 86.79 Ų) [1]. The compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold with documented antibacterial potency against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) [2] [3]. Its ortho-fluoro substitution on the benzamide ring introduces a conformationally restrictive intramolecular hydrogen bond capable of fine-tuning backbone rigidity, a feature absent in meta- or para-fluoro isomers and non-fluorinated analogs [4].

Why Non-Fluorinated or Regioisomeric Analogs Cannot Substitute 2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Regioisomeric fluorobenzamide analogs and non-fluorinated congeners within the N-(1,3,4-oxadiazol-2-yl)benzamide class exhibit divergent conformational populations and physicochemical profiles that preclude interchangeable use. The ortho-fluoro substituent in the target compound establishes a measurably attenuated but persistent intramolecular C–F···H–N hydrogen bond (supported by NMR and computational evidence in ortho-fluoro-N-methylbenzamide model systems) [1], which rigidifies the benzamide torsional angle in ways that para-fluoro and meta-fluoro isomers cannot replicate [2]. Furthermore, the 7-methoxy group on the benzofuran core modulates electron density and steric environment at the oxadiazole junction, a feature absent in analogs bearing only the unsubstituted benzofuran [3]. Consequential differences in clogP, tPSA, and hydrogen-bonding capacity mean that even compounds sharing the same core scaffold may yield quantitatively distinct membrane permeability, target engagement, and metabolic stability profiles [4].

Quantitative Differentiation Evidence: 2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Analogs


Ortho-Fluoro Conformational Restriction vs. Ortho-Chloro and Ortho-Methoxy Benzamide Analogs

The 2-fluoro substituent on the benzamide ring of the target compound establishes an intramolecular C–F···H–N hydrogen bond that partially rigidifies the amide backbone. In a direct comparative study of ortho-substituted N-methylbenzamide model systems using combined NMR and computational methods, the ortho-fluoro substituent provided a 'measurably attenuated but still considerably strong hydrogen bond to the peptide group proton,' whereas the ortho-chloro substituent did not impose significant conformational restrictions, its effect being governed primarily by steric size rather than noncovalent interactions [1]. This conformational rigidification is unique to the ortho-fluoro position and is absent in 3-fluoro (meta) and 4-fluoro (para) regioisomers, as well as in the non-fluorinated parent N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921991-05-1) [2].

Conformational analysis Intramolecular hydrogen bonding Benzamide foldamer design

Lipophilicity Modulation: Ortho-Fluoro Reduces clogP Relative to Non-Fluorinated Benzofuran-Oxadiazole Parent

The computed octanol-water partition coefficient (clogP) for the target 2-fluoro compound is 1.68 [1]. While experimentally determined clogP values for the exact non-fluorinated analog N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921991-05-1) and the 4-fluoro regioisomer (CAS 922043-79-6) are not reported in the same database, the well-established electron-withdrawing effect of aromatic fluorine substitution typically reduces logP by approximately 0.3–0.5 units relative to the unsubstituted phenyl analog [2]. The target compound's molecular weight (353.3 Da), clogP (1.68), HBD count (1), HBA count (7), and rotatable bonds (3) all fall within Lipinski's rule-of-five limits (MW < 500; clogP < 5; HBD ≤ 5; HBA ≤ 10) and the more restrictive rule-of-three for fragment-based lead discovery (MW < 300 exception applies; HBD ≤ 3; HBA ≤ 3 met partially; clogP ≤ 3) [1].

Drug-likeness Lipophilicity optimization ADME prediction

Benzofuran-Oxadiazole Scaffold Anticancer Potency: Class-Level Tyrosinase Inhibition and Cytotoxicity

Benzofuran-1,3,4-oxadiazole structural hybrids have demonstrated significant tyrosinase inhibitory activity and anticancer potential. In a study of benzofuran-oxadiazole molecules incorporating S-alkylated amide linkages, the 2-fluorophenylacetamide-containing derivative (compound 5a) exhibited a tyrosinase IC₅₀ of 11 ± 0.25 μM, which was marginally more potent than the standard drug ascorbic acid (IC₅₀ = 11.5 ± 0.1 μM) [1]. Other derivatives in the same series (5b, 5c, 5d) showed IC₅₀ values in the range of 12.4–15.5 μM. In a separate study on benzofuran-oxadiazole anticancer hybrids, compound 5d achieved cell viability of 27.49 ± 1.90% with an IC₅₀ of 6.3 ± 0.7 μM against cancer cells, outperforming the reference drug crizotinib (IC₅₀ = 8.54 ± 0.84 μM) [2]. Although these data are from structural analogs rather than the exact target compound, they establish that the benzofuran-1,3,4-oxadiazole core with fluorinated aromatic substitution can achieve single-digit micromolar potency in anticancer and enzyme inhibition assays.

Tyrosinase inhibition Anticancer Benzofuran-oxadiazole hybrids

N-(1,3,4-Oxadiazol-2-yl)benzamide Antibacterial Potency: Scaffold MIC Benchmarks vs. Clinical Isolates

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold to which the target compound belongs has yielded antibacterial agents with sub-μg/mL minimum inhibitory concentrations (MICs) against clinically relevant drug-resistant Gram-positive pathogens. Compounds HSGN-237 and HSGN-238 demonstrated MICs as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, while remaining highly tolerable to human cell lines [1]. A halogenation optimization campaign identified HSGN-2241, which exhibited rapid bactericidal activity against multi-drug resistant Gram-positive clinical isolates via potassium ion release and membrane depolarization, and synergized with daptomycin, vancomycin, and linezolid [2]. The halogenation pattern on the benzamide ring was found to dictate antibacterial activity, with specific fluoro-substituted derivatives among the most potent. The target compound's 2-fluoro substitution and 7-methoxybenzofuran moiety place it within a productive region of this SAR landscape.

Antibacterial MRSA biofilms Membrane depolarization

7-Methoxybenzofuran Contribution to Neuroprotective Activity: Structural Requirement Evidenced in Benzofuran-2-Carboxamide Series

The 7-methoxy substitution on the benzofuran ring of the target compound is a critical pharmacophoric element for neuroprotective activity within benzofuran-2-carboxamide derivatives. In a systematic SAR study of eighteen 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives evaluated in primary cultured rat cortical neuronal cells, nine compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage at 100 μM concentration [1]. Compound 1f (with -CH₃ substitution at the R2 phenyl position) demonstrated the most potent neuroprotective action, with an effect 'almost comparable to that of memantine, a well-known NMDA antagonist, at 30 μM concentration' [1]. Compound 1j (with -OH substitution at R3) showed marked anti-excitotoxic effects at both 100 and 300 μM concentrations, and additionally scavenged DPPH radicals and inhibited lipid peroxidation in rat brain homogenate [1]. The 7-methoxybenzofuran core was constant across all active compounds, while the N-phenyl substitution pattern modulated potency. This establishes that the 7-methoxybenzofuran moiety is a conserved, activity-essential substructure rather than a replaceable fragment.

Neuroprotection Excitotoxicity 7-Methoxybenzofuran SAR

Fluorinated Heterocycle Class Advantage: Enhanced Anticancer and Antimicrobial Activity Documented in Comprehensive Review

A 2024 comprehensive review of directly-fluorinated five-membered heterocycles and their benzo-fused systems (including 1,3,4-oxadiazoles and benzofurans) cataloged significant enhancements in both anticancer and antimicrobial activities attributable to fluorine substitution [1]. The review documents that fluorination of five-membered heterocycles generally improves metabolic stability by blocking oxidative metabolism at the fluorinated position, modulates lipophilicity to optimize membrane permeability, and can introduce favorable electrostatic interactions with protein targets through C–F···H–C and C–F···π interactions. These class-level trends are structurally relevant to the target compound, which bears fluorine on the benzamide ring adjacent to the 1,3,4-oxadiazole heterocycle. The review's systematic analysis across multiple chemotypes provides a mechanistic rationale for why fluorinated benzofuran-oxadiazole hybrids would be expected to outperform their non-fluorinated counterparts in antimicrobial and anticancer screens.

Fluorinated heterocycles Anticancer Antimicrobial RSC Advances review

Validated Application Scenarios for 2-Fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922070-23-3) Based on Quantitative Evidence


Antibacterial Drug Discovery: MRSA Biofilm Eradication SAR Expansion

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has validated sub-μg/mL MIC potency against MRSA, VRE, and L. monocytogenes clinical isolates, with specific halogenation patterns on the benzamide ring dictating activity [1]. HSGN-2241, a halogenated analog within this class, eradicates pre-formed MRSA biofilms through a membrane depolarization mechanism and synergizes with daptomycin, vancomycin, and linezolid [2]. The target compound enables systematic exploration of how the 2-fluoro + 7-methoxybenzofuran substitution pattern modulates antibacterial potency relative to other halogenation states (2-Cl, 2-Br, 2,6-diF, 4-F, non-halogenated). Its favorable clogP (1.68) and tPSA (86.79 Ų) [3] predict adequate membrane permeability for intracellular target engagement, while the conformational rigidity imparted by the ortho-fluoro intramolecular H-bond [4] may reduce entropic penalties upon target binding compared to flexible non-fluorinated or meta/para-fluoro congeners.

Neuroscience Screening: Neuroprotective Agent Evaluation Based on 7-Methoxybenzofuran SAR

The 7-methoxybenzofuran substructure is a demonstrated critical pharmacophore for neuroprotection against NMDA-induced excitotoxicity in primary cortical neurons, with the most potent benzofuran-2-carboxamide derivative (compound 1f) achieving efficacy comparable to memantine at 30 μM [5]. The target compound incorporates this essential 7-methoxybenzofuran motif within a 1,3,4-oxadiazole-bridged architecture, offering a structurally differentiated chemotype for probing neuroprotective mechanisms. Procurement of this compound is justified for labs investigating excitotoxicity-related neurodegeneration (stroke, traumatic brain injury, Parkinson's disease models) where memantine-like NMDA antagonism or antioxidant activity (radical scavenging, lipid peroxidation inhibition) is sought but with a distinct chemical scaffold to overcome memantine's limitations.

Tyrosinase Inhibitor Development: Melanogenesis and Melanoma Research

Benzofuran-1,3,4-oxadiazole hybrids incorporating fluorinated aromatic substituents have demonstrated tyrosinase IC₅₀ values as low as 11.0 ± 0.25 μM, equipotent to the reference inhibitor ascorbic acid (IC₅₀ = 11.5 ± 0.1 μM) [6]. Additional derivatives in this class achieved anticancer IC₅₀ values (6.3 ± 0.7 μM) superior to crizotinib (IC₅₀ = 8.54 ± 0.84 μM) [7]. The target compound, with its 2-fluoro substitution and 7-methoxybenzofuran core structurally aligned with the most potent published derivatives, is a rational procurement choice for groups screening tyrosinase inhibitors as skin-whitening agents, anti-browning additives, or malignant melanoma therapeutics.

Conformational Probe Development: Fluorine NMR Applications in Structural Biology

The ortho-fluoro substituent on the benzamide ring provides a ¹⁹F NMR handle with demonstrated sensitivity to conformational state and intramolecular hydrogen bonding strength [4]. The compound can serve as a conformational probe in protein-ligand interaction studies, where ¹⁹F chemical shift perturbations report on binding-induced conformational changes. The intermediate rigidity of the ortho-fluoro H-bond (stronger than ortho-Cl but more dynamic than ortho-OCH₃) [4] may enable detection of both bound and unbound conformational populations, facilitating fragment-based drug discovery and protein-observed ¹⁹F NMR screening campaigns.

Quote Request

Request a Quote for 2-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.